molecular formula C21H19ClN6O2 B10999531 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

Cat. No.: B10999531
M. Wt: 422.9 g/mol
InChI Key: WOJDOHZPNZXBMM-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridazinone ring, and a triazolopyridine moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Pyridazinone Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a chlorophenyl ketone under acidic or basic conditions.

    Introduction of the Triazolopyridine Moiety: This can be achieved through a nucleophilic substitution reaction, where a triazolopyridine derivative reacts with an appropriate leaving group on the pyridazinone ring.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the triazolopyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C21H19ClN6O2

Molecular Weight

422.9 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

InChI

InChI=1S/C21H19ClN6O2/c22-16-7-2-1-6-15(16)17-10-11-21(30)28(26-17)14-20(29)23-12-5-9-19-25-24-18-8-3-4-13-27(18)19/h1-4,6-8,10-11,13H,5,9,12,14H2,(H,23,29)

InChI Key

WOJDOHZPNZXBMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC3=NN=C4N3C=CC=C4)Cl

Origin of Product

United States

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